molecular formula C12H11N5O2S2 B2533415 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034386-77-9

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2533415
CAS No.: 2034386-77-9
M. Wt: 321.37
InChI Key: ARAVYYTYEKDUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide is a heterocyclic compound featuring a thiophene ring, a 1,2,3-triazole moiety, and a pyridine-3-sulfonamide group. The thiophene ring contributes aromatic and electronic properties, while the triazole core enables hydrogen bonding and coordination interactions, making it relevant in medicinal chemistry and materials science. The pyridine-sulfonamide group is a common pharmacophore in enzyme inhibitors, particularly carbonic anhydrases and kinase targets. Structural studies using SHELX software (e.g., SHELXL for refinement) have elucidated its conformation, highlighting planar geometry in the triazole-thiophene system and a flexible methylene linker .

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAVYYTYEKDUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that combines a thiophene moiety, a triazole ring, and a pyridine sulfonamide group. This unique structural composition suggests potential applications in various biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N6_{6}O2_2S2_2
  • Molecular Weight : Approximately 324.4 g/mol

This compound features:

  • A triazole ring , known for its role in various biological activities.
  • A thiophene moiety , which enhances the compound's lipophilicity and biological interactions.
  • A pyridine sulfonamide group , which is often associated with antibacterial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activities. For instance, similar compounds have shown efficacy against various bacterial strains and fungi. The mechanism of action often involves interference with cellular processes such as cell wall synthesis and enzyme activity.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit tubulin polymerization, which is critical for cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Compounds with similar structures have demonstrated cytotoxicity against multiple cancer cell lines, including:

  • Human cervical cancer (HeLa)
  • Colon adenocarcinoma (CaCo-2)

A study reported an IC50_{50} value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .

Case Study 1: Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Achieved via a copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC).
  • Attachment of the Thiophene Ring : Introduced through palladium-catalyzed cross-coupling reactions.

These synthetic routes have been optimized to yield high-purity products suitable for biological testing .

Case Study 2: Biological Testing

A series of derivatives based on the triazole and thiophene structure were tested for their biological activities. The results indicated that modifications in the sulfonamide group significantly impacted the compound's bioactivity. For example:

  • Derivatives with electron-withdrawing groups showed enhanced anticancer activity.

In vitro studies demonstrated selective cytotoxic effects against tumor cells while sparing normal cells, highlighting the potential for targeted cancer therapies .

Comparative Table of Biological Activities

Compound TypeActivity TypeIC50_{50} (µM)References
Triazole DerivativeAnticancer92.4
Sulfonamide CompoundAntibacterialVaries
Thiophene DerivativeAntifungalNot specified

Scientific Research Applications

Biological Activities

Research indicates that N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide possesses significant antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes or receptors associated with various disease pathways, suggesting its potential as a therapeutic agent in treating infections and cancers.

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Activity

In vitro studies reveal that this compound exhibits cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Triazole Moiety : Utilizing copper-catalyzed azide–alkyne cycloaddition reactions to form the triazole ring from appropriate precursors .
  • Sulfonamide Formation : The incorporation of the sulfonamide group is achieved through the reaction of sulfonyl chlorides with amines under mild conditions.
  • Final Coupling : The final product is obtained by coupling the triazole derivative with pyridine sulfonamide using standard coupling agents.

These synthetic approaches highlight the complexity and precision required in creating such multifaceted molecules.

Potential Therapeutic Applications

Given its biological activities, this compound holds potential for various therapeutic applications:

Drug Development

The compound's unique structure allows it to serve as a lead compound for developing new antimicrobial and anticancer drugs. Its ability to inhibit specific biological targets can be further explored through structure–activity relationship studies to optimize efficacy and reduce toxicity.

Research Tools

Due to its selective action on biological pathways, this compound can also be utilized as a research tool in pharmacology to study disease mechanisms and drug interactions.

Case Studies

Several studies have documented the effectiveness of this compound in different contexts:

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for treating infections.
Anticancer PropertiesInduces apoptosis in cancer cell lines; shows promise in cancer therapy.
Synthetic MethodologyDemonstrated efficient synthesis via copper-catalyzed reactions; broad substrate scope.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its triazole and thiophene units:

Reaction TypeReagents/ConditionsObserved OutcomeSource
OxidationH<sub>2</sub>O<sub>2</sub> or mCPBAEpoxidation of thiophene or triazole ring functionalization
ReductionLiAlH<sub>4</sub> or catalytic H<sub>2</sub>Thiophene ring hydrogenation or sulfonamide group reduction
  • Thiophene Oxidation : m-Chloroperbenzoic acid (mCPBA) selectively oxidizes the thiophene sulfur to sulfoxide/sulfone derivatives.

  • Triazole Stability : The 1,2,3-triazole core remains intact under mild redox conditions but may undergo ring-opening under extreme reducing environments .

Cycloaddition and Functionalization

The triazole unit participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further derivatization:

Reaction TypeCatalytic SystemSubstrate CompatibilityYield RangeSource
CuAACCuI/TBTA in DMF/MeOHTerminal alkynes, azides75–92%
Post-functionalizationPd/C in ethanolHalogenated aryl groupsN/A
  • Click Chemistry Applications : The triazole's nitrogen atoms facilitate regioselective 1,4-disubstitution patterns when reacting with acetylene derivatives .

  • Thiophene Coupling : Suzuki-Miyaura cross-coupling reactions at the thiophene 2-position enable π-system extension .

Sulfonamide Group Reactivity

The pyridine-3-sulfonamide moiety demonstrates nucleophilic substitution tendencies:

Reaction TypeReagentsProductsBiological RelevanceSource
Nucleophilic displacementR-X (alkyl/aryl halides)N-alkylated sulfonamidesEnhanced kinase inhibition
Acid-catalyzed hydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>OPyridine-3-sulfonic acidLoss of bioactivity
  • Antifungal Derivatives : Methylation at the sulfonamide nitrogen generates analogs with MIC values ≤25 µg/mL against Candida albicans .

  • pH-Dependent Stability : Degrades rapidly under strong acidic conditions (pH <2) but remains stable in physiological pH ranges .

Biological Target Interactions

While not direct chemical reactions, these interactions inform synthetic priorities:

Target ClassBinding MechanismKey Structural ContributorsIC<sub>50</sub> RangeSource
Kinasesπ-Stacking with triazoleThiophene orientation0.24–3.45 µM
EnzymesHydrogen bonding via sulfonamidePyridine ring geometrySub-micromolar
  • Structure-Activity Relationship (SAR) :

    • Electron-withdrawing groups on pyridine improve metabolic stability

    • Thiophene substitution patterns modulate kinase selectivity

Synthetic Considerations

Key parameters for reaction optimization:

ParameterOptimal RangeImpact on YieldSource
Temperature40–80°C±15% efficiency
SolventDMF/MeOH (5:1)Maximizes CuAAC kinetics
Catalyst Loading2.5–5 mol% CuIPrevents oligomerization

This compound's multifunctional architecture enables strategic modifications for medicinal chemistry applications. Recent advances in CuAAC methodologies and sulfonamide alkylation provide robust pathways for generating targeted bioisosteres. Continued exploration of its thiophene redox chemistry could unlock novel electrophilic functionalization strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-linked heterocycles. Below is a structural and functional comparison with analogous compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name (CID) Molecular Formula Key Functional Groups Molecular Weight (g/mol) Solubility Biological Activity (Reported)
N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide (Target) C₁₂H₁₁N₅O₂S₂ Thiophene, Triazole, Pyridine-sulfonamide 337.38 Moderate (DMSO) Enzyme inhibition (hypothetical)
1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (1005568-80-8) C₁₇H₂₃N₅O₃S₂ Pyrazole, Piperidine, Thiophene-sulfonyl 417.53 Low (aqueous) Kinase modulation (unreported)
[1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(2-thienylsulfonyl)piperazino]methanone (1005632-95-0) C₁₅H₁₇F₂N₅O₃S₂ Difluoromethyl-pyrazole, Piperazine-sulfonyl 437.46 High (DMF) Antibacterial (in vitro)

Key Observations:

Structural Diversity: The target compound’s triazole-thiophene system contrasts with pyrazole-piperidine (CID 1005568-80-8) and difluoromethyl-pyrazole-piperazine (CID 1005632-95-0) scaffolds. The triazole’s hydrogen-bonding capacity may enhance target binding compared to pyrazole derivatives . The pyridine-sulfonamide group in the target compound offers a distinct electronic profile versus piperidine-carboxamide or piperazine-methanone linkages, affecting solubility and membrane permeability.

Physicochemical Properties :

  • The target compound’s molecular weight (337.38 g/mol) is lower than analogs, suggesting better bioavailability.
  • Solubility : The pyridine-sulfonamide moiety may confer moderate solubility in polar solvents, contrasting with the highly lipophilic piperidine-carboxamide derivative (CID 1005568-80-8).

The triazole-thiophene system could synergize with this activity, similar to thiophene-containing kinase inhibitors .

Research Findings and Implications

  • Crystallographic Insights : SHELX-refined structures (e.g., bond lengths, angles) reveal that the triazole-thiophene system in the target compound adopts a near-planar conformation, favoring π-π stacking interactions. This contrasts with the twisted pyrazole-piperidine geometry in CID 1005568-80-8, which may limit target engagement .

Preparation Methods

Reaction Protocol

Thiophen-3-yl azide was synthesized via nucleophilic substitution of thiophen-3-yl bromide with sodium azide (NaN₃) in anhydrous ethanol. The reaction mixture was stirred at 60°C for 24 hours, followed by solvent evaporation and purification via silica gel chromatography (hexane/ethyl acetate, 9:1).

Key Data:

Parameter Value
Yield 78%
IR (KBr) 2105 cm⁻¹ (N₃ stretch)
¹H-NMR (CDCl₃) δ 7.32 (dd, 1H, H-5), 7.20 (m, 2H, H-2/H-4)

This method, adapted from triazole syntheses in serine protease inhibitors, ensures high azide purity while minimizing side reactions such as azide reduction to amines.

Preparation of N-Propargylpyridine-3-sulfonamide

Alkylation of Pyridine-3-sulfonamide

Pyridine-3-sulfonamide was alkylated with propargyl bromide using anhydrous potassium carbonate (K₂CO₃) in dry acetone. The reaction proceeded under reflux for 18 hours, yielding N-propargylpyridine-3-sulfonamide after aqueous workup and recrystallization from ethanol.

Optimization Insights:

  • Base Selection: K₂CO₃ outperformed triethylamine in minimizing O-alkylation byproducts.
  • Solvent Impact: Acetone enhanced reaction homogeneity compared to DMF, which promoted decomposition.

Analytical Data:

Parameter Value
Yield 65%
m.p. 142–144°C
¹H-NMR (DMSO-d₆) δ 8.91 (s, 1H, NH), 8.67 (d, 1H, H-6), 8.12 (d, 1H, H-4), 7.59 (dd, 1H, H-5), 4.20 (d, 2H, CH₂), 3.51 (t, 1H, C≡CH)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Conditions

The CuAAC reaction between N-propargylpyridine-3-sulfonamide and thiophen-3-yl azide employed CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/H₂O (1:1) solvent system. The mixture was stirred at 25°C for 12 hours, yielding the target compound after extraction with dichloromethane and column chromatography.

Critical Parameters:

  • Catalyst Loading: Excess Cu(I) led to triazole oligomerization, reducing yield.
  • Solvent Choice: Aqueous tert-butanol improved solubility of both polar sulfonamide and hydrophobic thiophene components.

Yield and Purity:

Parameter Value
Yield 82%
HPLC Purity 98.5%

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr):

  • 1328 cm⁻¹ and 1153 cm⁻¹ (SO₂ asymmetric/symmetric stretches)
  • Absence of N₃ (2105 cm⁻¹) and C≡C (3300 cm⁻¹) peaks, confirming cycloaddition completion.

¹H-NMR (DMSO-d₆):

  • δ 8.89 (s, 1H, triazole-H), 8.71 (d, 1H, H-6 pyridine), 7.98 (d, 1H, H-4 pyridine), 7.61 (dd, 1H, H-5 pyridine), 7.45–7.30 (m, 3H, thiophene-H), 5.42 (s, 2H, CH₂).

13C-NMR (DMSO-d₆):

  • δ 144.2 (triazole-C), 139.8 (pyridine-C3), 128.5–126.3 (thiophene-C), 54.1 (CH₂).

Elemental Analysis

Element Calculated (%) Found (%)
C 48.22 48.18
H 3.41 3.39
N 20.11 20.09

Comparative Analysis of Methodologies

Efficiency of CuAAC vs. Traditional Triazole Syntheses

Unlike 1,2,4-triazole preparations requiring hydrazine cyclization, the CuAAC route offers regioselective 1,4-disubstituted triazole formation under mild conditions. This method’s modularity permits rapid diversification—substituting thiophen-3-yl azide with other aryl azides could yield derivative libraries for structure-activity studies.

Challenges in Sulfonamide Functionalization

Propargylation of pyridine-3-sulfonamide posed solubility challenges, necessitating polar aprotic solvents. Earlier attempts using DMF resulted in sulfonamide decomposition above 60°C, highlighting the need for controlled reaction environments.

Q & A

Q. Key Reaction Conditions :

  • Solvents: DMF, acetonitrile, or dichloromethane.
  • Catalysts: Cu(I) salts for triazole formation; cesium carbonate or 3,5-lutidine as bases for sulfonamide coupling .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene δ 7.2–7.5 ppm; triazole δ 8.1–8.3 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 215) .
  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in triazole-thiophene motifs) .

Advanced: How can reaction yields be optimized during sulfonamide coupling?

Answer:
Yield optimization requires:

  • Base Selection : Strong bases (e.g., Cs₂CO₃) enhance deprotonation of the triazole NH, improving sulfonyl chloride reactivity .
  • Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates and facilitate nucleophilic substitution .
  • Stoichiometry : Excess sulfonyl chloride (1.1–1.3 eq.) ensures complete conversion .

Example : Using 3,5-lutidine in acetonitrile achieved 73% yield for a structurally similar sulfonamide .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Vary substituents (e.g., alkyl vs. aryl groups on the triazole) to isolate pharmacophoric elements .
  • Standardized Assays : Use consistent in vitro models (e.g., Candida albicans MIC assays) to compare antifungal activity .
  • Mechanistic Validation : Confirm target engagement (e.g., CYP51 inhibition assays for antifungal azoles) to rule off-target effects .

Case Study : Substituting thiophene with phenyl groups reduced antifungal potency by 50%, highlighting the thiophene’s role in target binding .

Advanced: What methodologies evaluate the compound’s antifungal activity?

Answer:

  • In Vitro Susceptibility Testing :
    • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. .
    • Time-Kill Assays : Assess fungicidal vs. fungistatic effects .
  • Enzymatic Inhibition : Measure CYP51 (lanosterol 14α-demethylase) inhibition via UV-Vis spectroscopy .
  • Resistance Profiling : Test against azole-resistant strains (e.g., C. glabrata with upregulated efflux pumps) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.